2-(Tetrahydro-2-thienyl) phenol
Description
Contextual Significance of Tetrahydrothiophene (B86538) and Phenol (B47542) Moieties in Organic Chemistry
The two core structural components of 2-(tetrahydro-2-thienyl)phenol, the tetrahydrothiophene (or thiolane) ring and the phenol group, are both of considerable importance in organic chemistry.
The tetrahydrothiophene moiety is a five-membered saturated ring containing a sulfur atom. Thiolane-based compounds are found in a variety of bioactive natural products and have demonstrated a wide range of biological activities, including antiviral, anticancer, anti-platelet, and antimicrobial effects. nih.gov This makes the thiolane unit a valuable scaffold in drug discovery. nih.gov
The phenol moiety consists of a hydroxyl group attached to a benzene (B151609) ring. Phenolic compounds are a major class of secondary metabolites in plants and are known for their antioxidant and anti-inflammatory properties. The hydroxyl group can act as a hydrogen bond donor and influences the electronic properties of the aromatic ring, making it reactive towards electrophilic substitution.
Overview of Heterocyclic Compounds in Advanced Chemical Synthesis
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring, are fundamental to modern chemical synthesis. They are integral to the development of pharmaceuticals, agrochemicals, and materials science. Thiazoles, another class of sulfur-containing heterocycles, are found in many biologically active compounds and are often substituted at various positions to modulate their biological effects. tandfonline.com The development of synthetic methods to create diverse heterocyclic structures is a key area of research. acs.orgacs.org
Structural Relationship to Related Phenol and Thiophene (B33073) Derivatives
The properties of 2-(tetrahydro-2-thienyl)phenol can be understood in the context of its structural relatives. Key related compounds include its unsaturated analog, 2-(thiophen-2-yl)phenol (B25902), and its oxygen-containing counterpart, 2-(tetrahydrofuran-2-yl)phenol.
2-(Thiophen-2-yl)phenol features an aromatic thiophene ring instead of the saturated thiolane. This difference in saturation significantly impacts the molecule's geometry and electronic properties. The thiophene ring is flat and aromatic, while the thiolane ring is non-planar.
A comparison of some of the physicochemical properties of these related compounds is presented in the table below.
| Property | 2-(Thiophen-2-yl)phenol | 2-(Tetrahydrofuran-2-yl)phenol |
| CAS Number | 106584-13-8 nih.gov | 40324-49-0 nih.gov |
| Molecular Formula | C₁₀H₈OS nih.gov | C₁₀H₁₂O₂ nih.gov |
| Molecular Weight | 176.23 g/mol chemblink.com | 164.20 g/mol nih.gov |
| Calculated XLogP3 | 2.9 | 1.7 nih.gov |
| Boiling Point | 291.5 ± 15.0 °C chemblink.com | Not available |
| Density | 1.235 ± 0.06 g/cm³ chemblink.com | Not available |
| Solubility | Very slightly soluble (0.23 g/L at 25 °C) chemblink.com | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(thiolan-2-yl)phenol |
InChI |
InChI=1S/C10H12OS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10-11H,3,6-7H2 |
InChI Key |
XBKUEXUFTWWRON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tetrahydro 2 Thienyl Phenol and Analogous Structures
Strategies for Constructing the 2-(Tetrahydro-2-thienyl) phenol (B47542) Scaffold
The construction of the 2-(Tetrahydro-2-thienyl) phenol core can be approached through several convergent and linear strategies. These include building the molecule through direct coupling methods, functionalizing a pre-existing phenol, or modifying an aromatic thiophene (B33073) precursor.
Direct Synthetic Routes
Direct synthetic routes to this compound would ideally involve the coupling of a phenol or a protected phenol derivative with a tetrahydrothiophene (B86538) synthon. One potential, though challenging, approach is a Friedel-Crafts-type alkylation of phenol. jk-sci.com In this scenario, a reactive derivative of tetrahydrothiophene, such as 2-chlorotetrahydrothiophene (B8633192), could be used as the alkylating agent in the presence of a Lewis acid catalyst.
However, the direct Friedel-Crafts alkylation of phenols is often complicated by several factors. The phenolic oxygen can coordinate with the Lewis acid catalyst, deactivating it and reducing the reactivity of the aromatic ring. echemi.comstackexchange.com Furthermore, such reactions can lead to a mixture of ortho and para substituted products, and polyalkylation is a common side reaction. jk-sci.com An alternative to direct alkylation is the acylation of phenol followed by a Fries rearrangement to yield a C-acylated product, which could then be further manipulated, though this adds complexity to the synthetic sequence. echemi.comstackexchange.com
A more modern approach could involve the direct C-H arylation of tetrahydrothiophene with a phenol derivative. While direct arylation of unactivated C(sp³)–H bonds is a frontier in organic synthesis, related methodologies for other saturated heterocycles are emerging. For instance, Pd-catalyzed arylation of α-alkoxytricyclohexylstannanes has been developed for the synthesis of α-arylethers, suggesting that similar strategies for sulfur-containing heterocycles may be feasible. nsf.gov
Approaches Involving Phenol Functionalization with Tetrahydrothienyl Moieties
This strategy involves starting with phenol and introducing the tetrahydrothienyl group. A plausible method is the dehydroxylative cross-coupling of phenol with a suitable tetrahydrothienyl alcohol, such as tetrahydrothiophen-2-ol. This type of reaction has been shown to be effective for the alkylation of phenols with various benzylic and allylic alcohols, often catalyzed by a simple acid like TsOH, to produce para-alkylated phenols with high regioselectivity. nih.gov The challenge would be the synthesis and stability of the requisite tetrahydrothiophen-2-ol.
Another approach is the oxidative cross-coupling of phenol with a nucleophilic tetrahydrothiophene derivative. Metal-free oxidative coupling of phenols with various nucleophiles has been reported, mediated by a sulfoxide (B87167) which inverts the reactivity of the phenol. rsc.org This could potentially allow for the selective formation of the C-C bond between the phenol and tetrahydrothiophene rings.
The reaction of phenol with a pre-formed electrophilic tetrahydrothiophene species is also a viable route. For example, the reaction of phenol with 2-chlorotetrahydrothiophene under basic conditions might lead to the desired product, although C-alkylation would compete with O-alkylation. The choice of solvent and base would be critical in directing the regioselectivity of this reaction.
Synthesis via Reduction of Thiophene Rings to Tetrahydrothiophene
An alternative and often more practical approach is to first synthesize the aromatic analogue, 2-(thiophen-2-yl)phenol (B25902), and then reduce the thiophene ring to a tetrahydrothiophene ring. The synthesis of 2-arylthiophenes can be achieved through various cross-coupling reactions, such as the direct arylation of thiophene with an appropriate aryl halide. researchgate.netcore.ac.uk For instance, the coupling of thiophene with 2-bromophenol (B46759) or a protected version thereof, using a palladium catalyst, can yield 2-(2-hydroxyphenyl)thiophene. researchgate.net
Once the 2-(thiophen-2-yl)phenol is obtained, the subsequent reduction of the thiophene ring can be accomplished. The catalytic hydrogenation of thiophenes to tetrahydrothiophenes is a well-established process, often requiring high pressures and temperatures in the presence of catalysts like palladium.
Below is a data table summarizing reaction conditions for the direct arylation of thiophene, a key step in this synthetic approach.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Pd(OAc)2 (0.2) | K2CO3 | DMA | 150 | 16 | 85 | researchgate.net |
| 4-Bromoacetophenone | Pd(OAc)2 (0.2) | K2CO3 | DMA | 150 | 16 | 81 | researchgate.net |
| Methyl 4-bromobenzoate | Pd(OAc)2 (0.2) | K2CO3 | DMA | 150 | 16 | 82 | researchgate.net |
Catalytic Approaches in the Synthesis of Phenol and Thiophene-Containing Compounds
Catalytic methods are central to the synthesis of complex molecules containing phenol and thiophene moieties. For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-C bonds between aromatic rings. The direct arylation of thiophenes with aryl halides is a powerful tool for creating aryl-thiophene linkages. researchgate.netcore.ac.uk These reactions often employ a palladium catalyst in the presence of a base and sometimes a phosphine (B1218219) ligand or an additive like pivalic acid to facilitate the C-H activation step. core.ac.uk
Similarly, the synthesis of substituted phenols can be achieved through catalytic methods. For example, highly substituted phenols can be prepared with complete regiochemical control from hydroxypyrone and nitroalkene starting materials. oregonstate.edu Furthermore, palladium-catalyzed cross-coupling of mixed phenols and halides can lead to the formation of aromatic ethers. scirp.org
The following table presents examples of catalytic systems for the direct arylation of thiophenes.
| Thiophene Derivative | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Thiophene | 4-Bromobenzonitrile | Pd(OAc)2 | K2CO3 | DMA | 85 | researchgate.net |
| 3-Hexylthiophene | 4-Methyl-1-bromobenzene | PEPPSI-IPr | TMPMgCl·LiCl | THF | 95 | clockss.org |
| 2-Chlorothiophene | Iodobenzene | PdCl2/P[OCH(CF3)2]3 | Ag2CO3 | Xylene | 81 | thieme-connect.de |
Multi-Component Reactions and One-Pot Syntheses Applicable to Related Systems
Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. For the synthesis of sulfur-containing heterocycles, several MCRs have been developed. For instance, various sulfur heterocycles can be synthesized from simple organic substrates using sulfur monochloride in cascade transformations. arkat-usa.org The synthesis of 2-aminothiophenes can be achieved in water without a catalyst, highlighting a green chemistry approach. nih.gov
One-pot syntheses are also valuable for creating complex structures efficiently. For example, a one-pot method for the synthesis of sulfur heterocycles from simple organic substrates has been demonstrated. arkat-usa.org Additionally, the synthesis of highly substituted phenols can be achieved in a one-pot reaction from readily available starting materials. oregonstate.edu These strategies could be adapted to construct precursors to this compound.
Dehydrogenation Oxidation Methods for C-S Bond Formation
Dehydrogenative coupling is an increasingly important strategy for C-S bond formation, as it avoids the need for pre-functionalized starting materials. These reactions typically involve the use of an oxidant to facilitate the removal of two hydrogen atoms, forming a new bond. Oxidative coupling reactions can be catalyzed by transition metals or can be metal-free.
For example, the intramolecular dehydrogenative C-S bond coupling of thioamides can be used to form 1,3-benzothiazines under metal-free conditions. rsc.org Electrochemical methods have also been developed for intramolecular dehydrogenative C-S cross-coupling to synthesize benzothiazoles without the need for an external oxidant. clockss.org These principles could be extended to intermolecular reactions to form a C-S bond, which after cyclization and reduction could lead to the tetrahydrothiophene ring.
Reaction Mechanisms and Kinetics of 2 Tetrahydro 2 Thienyl Phenol Formation and Transformation
Mechanistic Pathways in the Formation of 2-(Tetrahydro-2-thienyl) phenol (B47542)
The construction of 2-(Tetrahydro-2-thienyl) phenol requires the formation of a carbon-carbon bond between the phenol ring and the C2 position of the tetrahydrothiophene (B86538) ring. This can be envisioned through several mechanistic approaches.
Phenols are highly susceptible to electrophilic substitution due to the strong activating, ortho- and para-directing nature of the hydroxyl group. byjus.comucalgary.ca The electron-rich aromatic ring readily attacks electrophiles, often under milder conditions than those required for benzene (B151609). ucalgary.ca
A plausible, though indirect, route to the target compound could involve an initial electrophilic attack on the phenol. However, a "tetrahydro-2-thienyl" cation is not a standard electrophile. A more likely scenario involves a sulfoxide-mediated oxidative coupling. In this metal-free approach, a sulfoxide (B87167) is activated (e.g., by an anhydride) and undergoes an interrupted Pummerer reaction with the phenol. nih.govrsc.org This process forms an aryloxysulfonium salt, which effectively inverts the phenol's normal nucleophilic character, making the ring electrophilic and capable of coupling with a suitable nucleophile. nih.gov While this method is typically used for creating biaryls, a carefully chosen sulfur-containing fragment could potentially lead to the desired structure after subsequent cyclization and reduction steps.
Intramolecular cyclization represents a powerful strategy for forming heterocyclic rings and is a highly plausible pathway for constructing the tetrahydrothiophene moiety directly on the phenol scaffold. researchgate.netnih.gov This approach requires a precursor molecule where a phenol is attached to a side chain that can cyclize.
One potential pathway is an intramolecular thiol-ene reaction. This would involve a precursor such as 2-(but-3-en-1-ylthio)phenol. Upon initiation by light or a radical initiator, a thiyl radical is formed, which then undergoes an intramolecular cyclization onto the alkene. nih.gov The regioselectivity of this cyclization (5-exo vs. 6-endo) is a critical factor, but 5-exo cyclizations are often favored, which would lead to the formation of a five-membered ring. nih.gov
Another possibility is the acid-catalyzed cyclization of a precursor like phenol bearing a 4-mercaptobutyl side chain. Protonation of the sulfur atom followed by nucleophilic attack from the phenolic ring could forge the C-C bond, although this is less common than attack by the phenolic oxygen. A more conventional approach would involve the cyclization of a 2-(4-hydroxybutylthio)phenol, where the terminal hydroxyl group attacks an activated form of the sulfur to close the ring.
Both radical and ionic mechanisms can be proposed for the formation of the C-C and C-S bonds necessary for the final structure.
Ionic Mechanisms: The Pummerer reaction provides a classic ionic pathway in organosulfur chemistry. wikipedia.orgorganicreactions.org In this reaction, a sulfoxide bearing an α-hydrogen is treated with an acid anhydride (B1165640) (like acetic anhydride). The sulfoxide is acylated, and subsequent elimination generates a highly electrophilic thionium (B1214772) ion intermediate. wikipedia.org This electrophile can be trapped by nucleophiles. In a relevant scenario, the phenol ring itself could act as the nucleophile in an intermolecular reaction with a Pummerer intermediate, establishing the key C-C bond.
Alternatively, sulfoxide-mediated cross-coupling reactions proceed through the ionic aryloxysulfonium salt intermediate as described previously. nih.govrsc.org The order of addition of reagents can be critical, suggesting that a rapid and irreversible formation of this electrophilic intermediate occurs first, which is then attacked by a second nucleophile. nih.gov
Radical Mechanisms: Phenols are well-known radical scavengers, readily forming stabilized phenoxyl radicals. cmu.eduacs.org A potential radical pathway could involve the reaction of a phenoxyl radical (generated via oxidation) with a sulfur-centered radical.
More pertinent to the formation of the tetrahydrothiophene ring is the intramolecular thiol-ene "click" reaction. nih.gov This process proceeds via a radical chain mechanism:
Initiation: A radical initiator abstracts a hydrogen atom from the thiol group of a precursor molecule, generating a thiyl radical.
Propagation: The thiyl radical adds to the alkene at the other end of the chain. This cyclization step forms a carbon-centered radical. This new radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final cyclized product. nih.gov
Termination: Radicals combine to terminate the chain.
This radical cyclization is a robust method for forming sulfur-containing heterocycles. nih.gov
Kinetic Studies of Relevant Chemical Transformations
Kinetic studies on the reaction of phenols with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (dpph•) show a strong dependence on the phenol's structure. The activation energies are influenced by electronic effects of substituents and any intramolecular hydrogen bonds. ustc.edu.cnnih.gov There is a linear Evans-Polanyi relationship between the activation energy and the O-H bond dissociation enthalpy (BDE), indicating that weaker O-H bonds lead to faster reactions. ustc.edu.cnnih.gov
Table 1: Kinetic Parameters for Hydrogen Abstraction from Phenols by Radicals This table presents data for representative reactions to illustrate kinetic principles of phenol reactivity.
| Phenolic Compound | Radical | Rate Constant (k) at 298 K (M-1s-1) | Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|---|
| Phenol | dpph• | 3.1 x 102 | ~8.5 | ustc.edu.cnnih.gov |
| 4-Methoxyphenol | dpph• | 3.5 x 103 | ~6.5 | ustc.edu.cnnih.gov |
| 2,6-di-tert-butylphenol | Primary Alkyl Radical | 1.1 x 104 | 6.1 | cmu.edu |
| α-Tocopherol (Vitamin E) | Primary Alkyl Radical | 1.5 x 105 | 4.2 | cmu.edu |
Furthermore, comprehensive kinetic models have been developed for the oxidation of phenol in various advanced oxidation processes (AOPs), involving over 540 distinct reactions to account for the complex network of intermediates and pathways. nih.gov These models highlight the importance of radical species like •OH and SO₄•⁻ in phenol transformation. For instance, the thermal activation of persulfate (PDS) to generate these radicals has a model-fitted rate constant of 7.8 × 10⁻⁶ s⁻¹ at 70°C. nih.gov
Solvent Effects on Reaction Mechanisms
The choice of solvent can profoundly influence reaction rates and even alter the operative mechanism by stabilizing or destabilizing reactants, transition states, and intermediates. researchgate.net
In reactions involving phenols, hydrogen-bond-accepting (HBA) solvents can significantly decrease the rate of hydrogen atom transfer reactions. cmu.edu The solvent forms a hydrogen bond with the phenolic -OH group, which increases the strength of the O-H bond and sterically hinders the approach of a radical, thus slowing the reaction.
Table 2: Kinetic Solvent Effect (KSE) on the Reaction of α-Tocopherol with an Alkyl Radical Illustrates the impact of hydrogen-bond-accepting solvents on reaction rates relative to a non-HBA solvent (Toluene).
| Solvent | Relative Rate Constant (ktoluene/ksolvent) | Reference |
|---|---|---|
| Toluene | 1.0 | cmu.edu |
| Ethyl Acetate | 2.8 | cmu.edu |
| Dioxane | 3.8 | cmu.edu |
| Tetrahydrofuran (THF) | 4.5 | cmu.edu |
| Pyridine | 12.5 | cmu.edu |
For ionic mechanisms like the Pummerer reaction, solvent polarity is crucial. The mechanism involves charged intermediates (acyloxysulfonium salt) and a cationic-thial species. wikipedia.org According to the Hughes-Ingold rules, reactions that generate charge in the transition state are accelerated by polar solvents, while reactions where charge is dispersed are slowed. Therefore, a polar solvent would be expected to stabilize the charged intermediates of the Pummerer rearrangement. Indeed, these reactions are often run in solvents like benzene or ethyl acetate, sometimes with acid co-catalysts to improve yields. slideshare.net The use of highly activating reagents like trifluoroacetic anhydride (TFAA) can allow the reaction to proceed under milder conditions. wikipedia.orgslideshare.net
Synthetic Transformations and Derivatization of 2 Tetrahydro 2 Thienyl Phenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-(tetrahydro-2-thienyl)phenol is a primary site for synthetic modification, readily undergoing reactions such as etherification and esterification. These transformations are fundamental in altering the polarity, solubility, and electronic properties of the molecule.
Etherification: The synthesis of ether derivatives from phenols is a well-established transformation. In the case of 2-(tetrahydro-2-thienyl)phenol, the hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This typically involves the deprotonation of the phenol (B47542) with a suitable base to form the more nucleophilic phenoxide, which then reacts with an alkyl halide or another electrophile. The steric hindrance imposed by the adjacent tetrahydrothienyl group might influence the choice of reagents and reaction conditions, potentially requiring stronger bases or more reactive electrophiles for efficient conversion. While direct examples for this specific molecule are not abundant in the literature, the general principles of phenol etherification are expected to apply. rsc.orgacs.org
Esterification: The phenolic hydroxyl group can also be readily converted into an ester. This is commonly achieved by reaction with a carboxylic acid, an acid chloride, or an acid anhydride (B1165640), often in the presence of an acid or base catalyst. For sterically hindered phenols, the use of more reactive acylating agents like acid chlorides or the application of specific coupling agents may be necessary to achieve high yields. google.comgoogle.comorganic-chemistry.orgchempedia.info The resulting esters can serve as protecting groups or introduce new functionalities into the molecule.
| Reaction Type | Reagents and Conditions | Expected Product |
| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, C₂H₅Br) | 2-(Tetrahydro-2-thienyl)alkoxybenzene |
| Esterification | Acyl chloride or anhydride, base (e.g., pyridine) | 2-(Tetrahydro-2-thienyl)phenyl ester |
Transformations of the Tetrahydrothiophene (B86538) Ring
The tetrahydrothiophene ring offers another avenue for the derivatization of 2-(tetrahydro-2-thienyl)phenol. Key transformations include oxidation of the sulfur atom and desulfurization of the ring.
Desulfurization: The removal of the sulfur atom from the tetrahydrothiophene ring, a process known as desulfurization, can be achieved through various reductive methods. purepathtech.comyoutube.comwikipedia.org Catalytic hydrodesulfurization (HDS) over metal catalysts is a common industrial process for removing sulfur from petroleum feedstocks and could be applied to this compound. wikipedia.org This transformation would result in a phenyl-substituted alkane, fundamentally altering the scaffold of the molecule.
| Transformation | Reagents and Conditions | Expected Product |
| Oxidation | H₂O₂, catalyst (e.g., methyltrioxorhenium(VII)) | 2-(Tetrahydro-2-thienyl-1-oxide)phenol or 2-(Tetrahydro-2-thienyl-1,1-dioxide)phenol |
| Desulfurization | H₂, catalyst (e.g., Raney Nickel, Mo-based catalysts) | 2-Butylphenol |
Functionalization at Other Positions of the Aromatic or Heterocyclic Rings
Beyond the phenolic hydroxyl group and the sulfur atom, other positions on both the aromatic and heterocyclic rings can be functionalized, primarily through electrophilic aromatic substitution on the phenol ring.
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution. libretexts.orgbyjus.comnumberanalytics.commlsu.ac.inlibretexts.orgmlsu.ac.inlibretexts.orgwikipedia.orgyoutube.com Given that the ortho position is already substituted by the tetrahydrothienyl group, electrophilic attack is expected to occur predominantly at the para position relative to the hydroxyl group.
Specific examples of electrophilic substitution on 2-(tetrahydro-2-thienyl)phenol include:
Nitration: Reaction with nitric acid leads to the formation of 4-nitro-2-(tetrahydro-2-thienyl)phenol. This nitro derivative can serve as a precursor for the synthesis of the corresponding amine through reduction.
Sulfonation: Treatment with sulfuric acid results in the formation of a water-soluble sulfonic acid derivative.
| Reaction | Reagent | Product |
| Nitration | Nitric Acid | 4-Nitro-2-(tetrahydro-2-thienyl)phenol |
| Sulfonation | Sulfuric Acid | 2-(Tetrahydro-2-thienyl)phenol-4-sulfonic acid |
Incorporation of the 2-(Tetrahydro-2-thienyl)phenol Scaffold into Larger Molecular Architectures
The versatile reactivity of 2-(tetrahydro-2-thienyl)phenol makes it a valuable building block for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. nih.gove-bookshelf.deresearchgate.netresearchgate.net The functional handles provided by the phenolic hydroxyl group and the potential for functionalization on the aromatic ring allow for its integration into larger scaffolds through various coupling reactions.
For instance, the phenolic hydroxyl group can participate in condensation reactions, and the aromatic ring, once functionalized with a halide, could undergo cross-coupling reactions such as Suzuki or Ullmann condensations to form biaryl structures or other complex frameworks. The derivatized forms of 2-(tetrahydro-2-thienyl)phenol, such as its nitro or amino derivatives, further expand the possibilities for incorporating this scaffold into a wide array of molecular architectures. The inherent chirality of the tetrahydrothiophene ring can also be exploited in the design of enantiomerically pure complex molecules.
Spectroscopic Characterization of 2 Tetrahydro 2 Thienyl Phenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of 2-(tetrahydro-2-thienyl)phenol in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular framework can be assembled.
The ¹H NMR spectrum of 2-(tetrahydro-2-thienyl)phenol provides key information about the number and environment of protons in the molecule. The aromatic protons on the phenol (B47542) ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the ring current. Their specific chemical shifts and splitting patterns are dictated by the ortho, meta, and para substitution pattern.
The protons of the tetrahydrothiophene (B86538) ring are observed further upfield. The proton on the carbon adjacent to both the sulfur atom and the phenyl ring (the benzylic proton) is significantly deshielded and typically appears as a distinct multiplet. The remaining methylene (B1212753) protons of the tetrahydrothiophene ring resonate as complex multiplets in the δ 1.5-3.5 ppm range. The hydroxyl proton of the phenol group presents as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.
For comparison, the ¹H NMR spectral data for a related derivative, 2-(tetrahydrofuran-2-yl)phenol, shows aromatic protons between δ 6.8 and 7.2 ppm and a methine proton on the heterocyclic ring at approximately δ 5.1 ppm. The methylene protons of the furan (B31954) ring appear between δ 1.8 and 4.1 ppm.
Table 1: Illustrative ¹H NMR Data for Phenol Derivatives with Heterocyclic Moieties Note: This table presents data for related compounds to illustrate expected chemical shift ranges.
| Compound | Solvent | Aromatic Protons (ppm) | Heterocyclic Protons (ppm) |
|---|---|---|---|
| 2-(Tetrahydrofuran-2-yl)phenol | CDCl₃ | 6.8-7.2 | 1.8-4.1 (CH₂), 5.1 (CH) |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The aromatic carbons of the phenol ring typically resonate in the δ 110-160 ppm region. The carbon atom bearing the hydroxyl group (C-OH) is the most deshielded among the aromatic carbons.
The carbons of the tetrahydrothiophene ring appear in the upfield region of the spectrum. The benzylic carbon, attached to both the sulfur and the aromatic ring, is found at a characteristic downfield position compared to the other aliphatic carbons. In related 2-(tetrahydrothiophen-2-yl)phenol derivatives, the aliphatic carbons of the thiophene (B33073) ring have been observed in the range of δ 25-66 ppm. For instance, in one derivative, the carbon signals were reported at δ 65.77, 35.73, 31.25, and 28.96 ppm.
Table 2: Illustrative ¹³C NMR Data for 2-(Tetrahydrothiophen-2-yl)phenol Derivatives Note: This table presents data for related compounds to illustrate expected chemical shift ranges.
| Compound | Solvent | Aromatic Carbons (ppm) | Heterocyclic Carbons (ppm) |
|---|---|---|---|
| Derivative A | CDCl₃ | 117-158 | 28.9, 31.2, 35.7, 65.8 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(tetrahydro-2-thienyl)phenol, COSY spectra would show correlations between adjacent protons on the aromatic ring and within the tetrahydrothiophene ring, helping to trace the spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the carbon signal for each protonated carbon by linking the assigned proton shifts to their corresponding carbon shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the phenol and tetrahydrothiophene rings. For example, the benzylic proton on the thiophene ring would show a correlation to the aromatic carbons C-1 and C-2, confirming the substitution site on the phenol ring.
In the absence of experimental data or to resolve ambiguities in spectral assignments, theoretical calculations of NMR chemical shifts serve as a powerful predictive tool. The Gauge-Including Atomic Orbital (GIAO) method, often employed with Density Functional Theory (DFT) (e.g., at the B3LYP/6-311+G(d,p) level), allows for the computation of ¹H and ¹³C NMR chemical shifts.
The process involves first optimizing the molecular geometry of 2-(tetrahydro-2-thienyl)phenol and then performing the GIAO calculation on the optimized structure. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data. These theoretical calculations are particularly valuable for distinguishing between possible isomers and for confirming complex structural assignments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The IR spectrum of 2-(tetrahydro-2-thienyl)phenol is characterized by several key absorption bands.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the phenolic hydroxyl group and its involvement in hydrogen bonding.
Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds on the aromatic ring.
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the methylene groups in the tetrahydrothiophene ring.
C=C Aromatic Stretch: One or more bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenol ring.
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region typically corresponds to the stretching vibration of the aromatic C-O bond.
C-S Stretch: The C-S stretching vibration for a sulfide (B99878) is generally weak and appears in the 600-800 cm⁻¹ range.
Table 3: Typical Infrared Absorption Frequencies for 2-(Tetrahydro-2-thienyl)phenol
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Phenolic C-O | Stretch | 1200 - 1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(tetrahydro-2-thienyl)phenol is dominated by the chromophore of the phenol ring. The tetrahydrothiophene moiety, being saturated, does not absorb significantly in the UV-Vis range.
Phenol itself typically exhibits two main absorption bands in a non-polar solvent: a primary band (π → π* transition) around 210 nm and a secondary band (also π → π*) around 270 nm. The presence of the tetrahydrothienyl substituent at the ortho position can cause a slight shift (bathochromic or hypsochromic) in the position and intensity of these bands. The oxidation of related thiophene-containing phenol derivatives has been studied using UV-Vis spectroscopy to monitor the formation of colored radical cations and other products.
Table 4: Expected UV-Vis Absorption Maxima for 2-(Tetrahydro-2-thienyl)phenol
| Chromophore | Electronic Transition | Expected λ_max (nm) |
|---|---|---|
| Phenol Ring | π → π* | ~210 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure by analyzing its fragmentation patterns.
Despite a comprehensive search of scientific literature and databases, no specific experimental mass spectrometry data for 2-(Tetrahydro-2-thienyl) phenol could be located. Consequently, details regarding its molecular ion peak and fragmentation behavior under techniques such as electron ionization (EI), chemical ionization (CI), or electrospray ionization (ESI) are not available in the public domain. The lack of published spectra prevents the creation of a data table for its characteristic mass fragments.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an essential method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and conformational arrangements, which are fundamental to understanding the structure and reactivity of a molecule.
A thorough search for crystallographic data for this compound and its derivatives did not yield any published crystal structures. Therefore, information regarding its unit cell dimensions, space group, and specific atomic coordinates is not available. Without experimental crystallographic data, a detailed analysis of its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, cannot be provided.
Computational Chemistry and Theoretical Studies on 2 Tetrahydro 2 Thienyl Phenol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory has emerged as a principal method for investigating the structural and electronic properties of 2-(Tetrahydro-2-thienyl) phenol (B47542). By approximating the many-electron problem to one of electron density, DFT allows for a detailed and accurate description of the molecule's ground state.
Optimization of Molecular Geometry and Vibrational Frequencies
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to the minimum energy on the potential energy surface. For 2-(Tetrahydro-2-thienyl) phenol, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), which provide a flexible representation of the molecular orbitals.
Once the optimized geometry is obtained, vibrational frequency calculations are carried out. These calculations serve a dual purpose: they confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and they provide a theoretical infrared (IR) spectrum. The calculated frequencies can then be compared with experimental IR data to validate the computational model. The vibrational modes themselves offer a detailed picture of the molecule's dynamic behavior, showing how different atoms move in concert during specific vibrations.
Analysis of Electronic Properties (e.g., HOMO-LUMO Energies)
The electronic properties of this compound are critical to understanding its chemical reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron.
The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more readily polarizable and reactive. These energies are fundamental in predicting how this compound will interact with other molecules and its potential role in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. For this compound, the spatial distribution of these orbitals provides a map of the molecule's reactive sites. The HOMO is typically localized on the more electron-rich parts of the molecule, which are prone to electrophilic attack. In contrast, the LUMO is concentrated on the electron-deficient regions, which are susceptible to nucleophilic attack.
Analysis of the FMOs of this compound reveals how the electron density is distributed across the phenol ring and the tetrahydrothiophene (B86538) moiety. This information is invaluable for predicting the regioselectivity of its reactions and understanding its electronic transition properties, which are directly related to its UV-Vis absorption spectrum.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is a color-coded map that illustrates the electrostatic potential on the surface of the molecule. Different colors indicate regions of varying potential: red typically signifies areas of high electron density and negative potential (attractive to electrophiles), while blue represents regions of low electron density and positive potential (attractive to nucleophiles). Green and yellow areas denote intermediate potentials.
For this compound, the MEP map highlights the electronegative oxygen atom of the hydroxyl group as a region of high negative potential, making it a likely site for hydrogen bonding and electrophilic attack. The hydrogen atom of the hydroxyl group, in turn, shows a positive potential. The aromatic ring also exhibits regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. The MEP analysis thus provides a clear and intuitive guide to the molecule's reactivity and intermolecular interaction sites.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the intramolecular interactions that contribute to the stability of this compound. This method transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis)
Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can be compared with experimental data for validation.
NMR (Nuclear Magnetic Resonance): Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide predicted chemical shifts for each nucleus in the molecule. By comparing these theoretical values with experimental NMR spectra, one can confirm the molecular structure and assign the observed signals to specific atoms.
IR (Infrared): As mentioned earlier, vibrational frequency calculations yield a theoretical IR spectrum. This spectrum shows the frequencies and intensities of the various vibrational modes of the molecule. By comparing the predicted spectrum with the experimental one, researchers can identify characteristic functional groups and confirm the structural integrity of the synthesized compound.
UV-Vis (Ultraviolet-Visible): Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, these calculations can help to understand the electronic transitions responsible for its UV-Vis absorption profile.
Non-Linear Optical (NLO) Properties from Theoretical Calculations
Theoretical investigations into the NLO properties of organic molecules are a vibrant area of research, driven by the potential applications of these materials in optoelectronics and photonics. lookchem.com Such studies typically employ quantum chemical calculations, like Density Functional Theory (DFT), to determine key parameters such as polarizability (α) and first-order hyperpolarizability (β). These parameters quantify a molecule's response to an applied electric field and are indicative of its NLO activity.
The NLO response in organic compounds is often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups connected by a π-conjugated system. lookchem.com Theoretical studies on various phenol and thiophene (B33073) derivatives have explored how different substituents and structural modifications can enhance these properties. However, no published data or computational findings could be located that specifically detail the polarizability, hyperpolarizability, or other NLO parameters for this compound.
Solvation Effects on Electronic Structure and Reactivity using Continuum Models
The influence of a solvent on the behavior of a solute molecule is a critical aspect of chemical reactivity and electronic structure. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are powerful computational tools used to simulate these effects without the prohibitive cost of explicitly modeling individual solvent molecules. These models treat the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation free energies and the study of how the solvent environment alters a molecule's properties.
Research has been conducted on the solvation of phenol and related compounds, investigating aspects like pKa values and hydration free energies using various continuum and explicit solvation models. These studies highlight the importance of accurately modeling the solute-solvent interactions. However, a specific computational analysis of this compound, detailing how its electronic structure, reactivity, or conformational preferences are affected by different solvent environments using continuum models, is not present in the current body of scientific literature.
Stereochemical Investigations of 2 Tetrahydro 2 Thienyl Phenol
Chiral Synthesis and Resolution Strategies
A thorough search of scientific literature did not yield specific, documented methods for the asymmetric synthesis of 2-(Tetrahydro-2-thienyl) phenol (B47542). In the broader context of asymmetric synthesis, several general strategies could theoretically be applied. These might include the use of chiral catalysts in the key bond-forming reactions or the employment of chiral auxiliaries to direct the stereochemical outcome. For instance, a chiral reducing agent could be used in the reduction of a precursor ketone to stereoselectively form one enantiomer of the corresponding alcohol, which could then be converted to the target phenol.
Similarly, specific resolution strategies for the enantiomers of 2-(Tetrahydro-2-thienyl) phenol are not detailed in available research. General resolution techniques that could be theoretically applied include:
Classical Resolution: This would involve the reaction of the racemic phenol with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers could then be separated by fractional crystallization, followed by the removal of the resolving agent to yield the individual enantiomers.
Enzymatic Resolution: Lipases or other hydrolases could potentially be used to selectively acylate or deacylate one enantiomer of a derivatized form of this compound, allowing for the separation of the unreacted enantiomer from the product.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. While this method is broadly applicable, specific conditions and column types for the resolution of this compound have not been reported.
Table 7.1.1: Potential Chiral Resolution Strategies (Hypothetical)
| Strategy | Description | Potential Chiral Reagent/System |
| Classical Resolution | Formation of diastereomeric salts | (+)- or (-)-Tartaric acid, brucine |
| Enzymatic Resolution | Enantioselective enzymatic reaction | Lipase-catalyzed acylation/deacylation |
| Chiral Chromatography | Differential interaction with a CSP | Chiral HPLC column (e.g., polysaccharide-based) |
Diastereoselective Transformations
Research on diastereoselective transformations involving this compound is not present in the surveyed literature. Such transformations would typically involve reactions on a derivative of the molecule that already contains a chiral center, leading to the formation of a new stereocenter with a preferential stereochemical outcome. For example, if a substituent were introduced onto the tetrahydrothiophene (B86538) ring of an enantiomerically pure this compound, the existing stereocenter could influence the stereochemistry of the newly formed center, resulting in diastereoselectivity. The absence of studies on the enantiomerically pure forms of this compound precludes any discussion of its diastereoselective reactions.
Determination of Absolute Stereochemistry
Without access to enantiomerically pure samples of this compound, the determination of its absolute stereochemistry has not been reported. Standard techniques for this purpose include:
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a suitable single crystal of an enantiomerically pure derivative containing a heavy atom (for anomalous dispersion) or by co-crystallization with a molecule of known absolute stereochemistry.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These chiroptical spectroscopic techniques can be used to determine the absolute configuration by comparing the experimentally measured spectrum with that predicted by quantum chemical calculations for a given enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by forming diastereomeric derivatives, it is sometimes possible to deduce the absolute configuration by analyzing the differences in the NMR spectra.
Structure Reactivity and Structure Property Relationships of 2 Tetrahydro 2 Thienyl Phenol Non Biological Context
Influence of Substituents on Chemical Reactivity and Selectivity
The chemical reactivity of 2-(tetrahydro-2-thienyl)phenol is primarily centered on the phenolic ring and its hydroxyl group. The introduction of substituents onto the aromatic ring can significantly alter the electron density distribution, thereby influencing reaction rates and the regioselectivity of chemical transformations. These effects can be broadly categorized as inductive and resonance effects. lumenlearning.com
Substituents are generally classified as either activating or deactivating groups. libretexts.org Activating groups donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. lumenlearning.comlumenlearning.com For instance, the nitration of phenol (B47542) occurs about a thousand times faster than the nitration of benzene, whereas nitrobenzene (B124822) reacts millions of times slower. lumenlearning.com
The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants with the electronic properties of substituents. viu.cawikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant of a substituted reactant (k) to a reference reactant (k₀) through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant (σ) quantifies the electronic effect of a particular substituent, while the reaction constant (ρ) measures the sensitivity of a specific reaction to these effects. viu.ca Reactions with a positive ρ value are accelerated by electron-withdrawing groups, whereas those with a negative ρ value are favored by electron-donating groups. viu.cawikipedia.org For example, the ionization of phenols in water has a ρ value of +2.008, indicating that electron-withdrawing substituents enhance acidity. wikipedia.org
In the context of 2-(tetrahydro-2-thienyl)phenol, substituents on the phenolic ring would modulate its reactivity as follows:
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the phenol ring through induction and/or resonance. This enhances the ring's nucleophilicity, accelerating the rate of electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). These groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density. This deactivates the ring towards electrophilic substitution, slowing the reaction rate significantly. lumenlearning.comyoutube.com These groups generally direct incoming electrophiles to the meta position.
Halogens: Halogens like chlorine (-Cl) and bromine (-Br) present a mixed effect. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can be donated via resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. libretexts.org
The tetrahydrothienyl group itself acts primarily as a weak electron-donating group through induction, slightly activating the attached phenolic ring. Its influence is less pronounced than strong activating groups. The reactivity can be systematically tuned by introducing various functional groups. A computational study on substituted thiophenes confirmed that linear correlations can be established between experimental electrophilicity and calculated parameters like the Gibbs free energy barrier. nih.gov
| Substituent (X) on Phenol Ring | Hammett Constant (σ_para) | Effect on Reactivity (Electrophilic Substitution) | Directing Effect |
|---|---|---|---|
| -NO₂ | 0.78 | Strongly Deactivating | Meta |
| -CN | 0.66 | Deactivating | Meta |
| -Br | 0.23 | Deactivating | Ortho, Para |
| -Cl | 0.23 | Deactivating | Ortho, Para |
| -H | 0.00 | Reference | N/A |
| -CH₃ | -0.17 | Activating | Ortho, Para |
| -OH | -0.37 | Strongly Activating | Ortho, Para |
| -NH₂ | -0.66 | Strongly Activating | Ortho, Para |
Data sourced from Hammett constant tables. viu.ca
Correlations Between Molecular Structure and Spectroscopic Signatures
The spectroscopic properties of 2-(tetrahydro-2-thienyl)phenol are a direct reflection of its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the connectivity, functional groups, and electronic environment of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 2-(tetrahydro-2-thienyl)phenol would exhibit distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the tetrahydrothiophene (B86538) ring.
Aromatic Protons: The protons on the phenol ring would appear in the aromatic region, typically between 6.5 and 7.5 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern.
Phenolic Proton: The hydroxyl (-OH) proton signal is typically a broad singlet and its chemical shift can vary depending on solvent and concentration, but it is often found between 4.0 and 8.0 ppm.
Tetrahydrothienyl Protons: The protons on the saturated tetrahydrothiophene ring would appear in the upfield region (aliphatic), likely between 1.5 and 4.0 ppm. The proton on the carbon attached to the phenol ring (C2) would be the most deshielded of this group. For the related compound 2-thiopheneethanol, the protons on the carbon adjacent to the thiophene (B33073) ring (CH₂) appear at 3.051 ppm, while the hydroxyl-bearing CH₂ protons are at 3.814 ppm. chemicalbook.com The ¹³C NMR spectrum would show signals for the aromatic carbons (110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The aliphatic carbons of the tetrahydrothienyl ring would appear in the upfield region (20-50 ppm).
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands for 2-(tetrahydro-2-thienyl)phenol would include:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
A C-O stretching vibration around 1200-1260 cm⁻¹.
A C-S stretching vibration, which is typically weak, appearing in the 600-800 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. Phenol itself exhibits absorption bands around 210 nm and 270 nm. The presence of the tetrahydrothienyl substituent would likely cause a slight bathochromic shift (shift to longer wavelength) of these bands. Introducing further substituents onto the phenol ring would significantly alter the absorption spectrum. Electron-donating groups tend to cause a bathochromic shift, while electron-withdrawing groups can have a similar effect, especially if they extend the conjugation. viu.ca For example, studies on 2-(thienyl)quinoxaline derivatives show that absorption profiles are highly dependent on the molecular structure, with all transitions attributed to π → π* features. researchgate.net Similarly, research on thienyl-ethenyl-benzenes demonstrates that stereochemistry and substituents influence the UV-Vis spectra. nih.gov
| Spectroscopy Type | Structural Feature | Expected Signature / Range |
|---|---|---|
| ¹H NMR | Aromatic Protons (Phenol) | ~ 6.5 - 7.5 ppm |
| ¹H NMR | Phenolic -OH | ~ 4.0 - 8.0 ppm (broad) |
| ¹H NMR | Tetrahydrothienyl Protons | ~ 1.5 - 4.0 ppm |
| ¹³C NMR | Aromatic Carbons | ~ 110 - 160 ppm |
| ¹³C NMR | Tetrahydrothienyl Carbons | ~ 20 - 50 ppm |
| IR | O-H Stretch | 3200 - 3600 cm⁻¹ (broad) |
| IR | Aromatic C-H Stretch | > 3000 cm⁻¹ |
| IR | Aliphatic C-H Stretch | < 3000 cm⁻¹ |
| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
| UV-Vis | π → π* Transitions | ~ 210 - 280 nm |
Structural Factors Affecting Non-Linear Optical Response
Organic molecules with specific structural features can exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics. nih.gov The key requirement for a large second-order NLO response (measured as the first hyperpolarizability, β) is a molecular structure that facilitates intramolecular charge transfer (ICT). This is typically achieved in molecules with a donor-π-acceptor (D-π-A) architecture. nih.govpsu.edu
Several structural factors are critical in tuning the NLO response:
Donor and Acceptor Strength: The magnitude of the hyperpolarizability (β) increases with the strength of the electron-donating and electron-accepting groups. psu.edu For instance, replacing a dimethylamino donor with a dimethylhydrazono donor, or a nitro acceptor with a more powerful dicyanovinyl acceptor, leads to a significant increase in the measured hyperpolarizability in thiophene-based systems. rsc.org
Conjugation Length: Extending the length of the π-conjugated bridge between the donor and acceptor generally increases the NLO response. Studies on donor-acceptor substituted oligothiophenes have demonstrated a power-law dependence of hyperpolarizability on the conjugation length, without the saturation effect often seen in benzenoid systems. psu.edu
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter. A smaller HOMO-LUMO gap facilitates electron promotion and is generally correlated with a larger NLO response. Structural modifications, such as adding strong acceptors, can lower this energy gap. nih.gov
Intramolecular Charge Transfer (ICT): The NLO response is fundamentally linked to the charge redistribution upon electronic excitation. A large change in dipole moment between the ground and excited states, indicative of efficient ICT, leads to a high β value. NBO (Natural Bond Orbital) analysis can reveal hyperconjugative interactions and charge transfer pathways that stabilize the molecule and contribute to its NLO properties. nih.gov
Computational studies using Density Functional Theory (DFT) are powerful tools for predicting and understanding the NLO properties of new molecules. nih.govosti.gov These studies can calculate hyperpolarizability values (β and γ) and analyze the electronic transitions responsible for the NLO effect. For example, a DFT study on indacenodithiophene-based derivatives showed that modifying the end-capped acceptor groups significantly tuned the NLO response, with the derivative TNPD5 exhibiting the highest first hyperpolarizability (β_tot = 4.653 × 10⁻²⁷ esu) due to having the lowest energy gap (1.692 eV). nih.gov
| Structural Factor | Effect on NLO Response (Hyperpolarizability) | Underlying Principle |
|---|---|---|
| Increasing Donor/Acceptor Strength | Increase | Enhances intramolecular charge transfer (ICT). rsc.org |
| Extending π-Conjugation Length | Increase | Improves electron delocalization between D and A. psu.edu |
| Decreasing HOMO-LUMO Gap | Increase | Facilitates electronic excitation and charge transfer. nih.gov |
| Using Thiophene vs. Benzene Bridge | Increase | Thiophene is a more efficient π-bridge for delocalization. rsc.org |
| Push-Pull Configuration (D-π-A) | Increase | Creates a strong ground-state dipole that changes upon excitation. nih.gov |
While the parent 2-(tetrahydro-2-thienyl)phenol is not an optimized NLO material, its scaffold provides a versatile platform. By strategic placement of strong donor and acceptor substituents and modification of the heterocyclic ring to an aromatic thiophene, it can be engineered into highly effective chromophores for NLO applications.
Advanced Methodological Developments in 2 Tetrahydro 2 Thienyl Phenol Research
Novel Synthetic Methodologies
Modern synthetic chemistry is increasingly driven by the need for efficiency, safety, and sustainability. For a molecule like 2-(Tetrahydro-2-thienyl) phenol (B47542), novel methodologies based on green chemistry and flow chemistry offer substantial advantages over traditional batch processing.
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. chemijournal.comrroij.comnih.gov The synthesis of phenol derivatives is an area where these principles have been successfully applied, moving away from harsh conditions and toxic reagents. nih.govbohrium.com For 2-(Tetrahydro-2-thienyl) phenol, a green approach would address both the formation of the phenol ring and the construction or modification of the tetrahydrothiophene (B86538) moiety.
Key green strategies applicable to its synthesis include:
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids reduces environmental impact and improves process safety. nih.gov
Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts, can replace stoichiometric reagents, leading to higher atom economy and reduced waste. researchgate.net For instance, modern transition-metal-catalyzed cross-coupling reactions for C-O bond formation can be optimized to use lower catalyst loadings and environmentally benign ligands. beilstein-journals.org
Renewable Feedstocks: While traditionally derived from petroleum feedstocks, research into producing phenols from biomass waste, such as lignin, represents a long-term goal for sustainability. greenchemistry-toolkit.org
Energy Efficiency: Designing reactions that proceed at ambient temperature and pressure significantly lowers energy consumption. nih.gov A notable green method for phenol synthesis is the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide, which can often be performed rapidly at room temperature. nih.govresearchgate.net
| Metric | Traditional Approach (e.g., Cumene Process) | Green Approach (e.g., Catalytic Hydroxylation) |
|---|---|---|
| Feedstock | Petroleum-based (Benzene, Propylene) | Potentially renewable sources, functionalized aromatics |
| Reagents | Strong acids/bases, high temperatures | Mild oxidants (e.g., H₂O₂), efficient catalysts |
| Atom Economy | Lower, produces significant byproducts (e.g., Acetone) | Higher, incorporates more reactant atoms into the final product |
| Energy Consumption | High (elevated temperatures and pressures) | Lower (often near ambient conditions) nih.gov |
| Safety Hazards | Use of corrosive and flammable intermediates | Reduced use of hazardous materials chemijournal.com |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers a paradigm shift from traditional batch synthesis. springerprofessional.debohrium.commdpi.com This technology is particularly advantageous for the synthesis of heterocyclic compounds, providing superior control over reaction parameters. nih.govresearchgate.net
Advantages of applying flow chemistry to the synthesis of this compound include:
Enhanced Safety: The small volume of the reactor minimizes the risks associated with highly exothermic reactions or unstable intermediates. tcichemicals.com
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to cleaner reactions, higher yields, and fewer byproducts. springerprofessional.de
Improved Efficiency: Rapid heat and mass transfer accelerate reaction rates, significantly reducing reaction times from hours to minutes. mdpi.com
Scalability: Scaling up production is achieved by running the system for longer periods or by parallelizing reactors, avoiding the challenges of scaling up batch reactors. researchgate.net
A hypothetical multi-step flow synthesis could involve the initial formation of a substituted phenol followed by a subsequent reaction to construct the tetrahydrothiophene ring, with in-line purification or reagent addition between steps. springerprofessional.de
Advanced Spectroscopic Techniques for Characterization
The unambiguous structural elucidation of this compound requires sophisticated spectroscopic techniques that go beyond standard one-dimensional NMR and IR spectroscopy. The molecule's combination of an aromatic ring and a non-planar, saturated heterocycle presents a complex analytical challenge.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR experiments are essential for definitive assignment.
2D Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) coupling networks within the phenol and tetrahydrothiophene rings separately.
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the complex methylene (B1212753) signals in the tetrahydrothiophene ring.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) couplings between protons and carbons. This is critical for confirming the connectivity between the C2 of the tetrahydrothiophene ring and the C2 of the phenol ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformation of the tetrahydrothiophene ring relative to the phenol substituent. hhu.de
| Technique | Information Gained | Specific Application |
|---|---|---|
| COSY | ¹H-¹H spin-spin coupling correlations | Mapping connections between adjacent protons on the phenyl and tetrahydrothiophene rings. |
| HSQC | Direct ¹H-¹³C correlations | Assigning specific carbon signals to their attached protons, especially for the CH₂ groups in the heterocycle. |
| HMBC | Long-range ¹H-¹³C correlations | Confirming the C-C bond linking the phenyl and tetrahydrothiophene moieties. |
| NOESY | Through-space ¹H-¹H correlations | Determining the 3D conformation and stereochemical arrangement of the molecule in solution. hhu.de |
Mass Spectrometry (MS): Advanced mass spectrometry techniques are vital for confirming molecular weight and elemental composition, as well as for structural analysis through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₂OS). rsc.org
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, MS/MS can help differentiate between isomers and confirm the structural arrangement of the phenyl and tetrahydrothiophene components. nih.gov
Advanced Ionization Methods: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be an effective method for the direct and comprehensive analysis of sulfur-containing compounds in complex mixtures. rsc.org
Emerging Computational Approaches and Algorithms
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound at an atomic level. These in silico methods complement experimental work by offering insights into structure, stability, and reactivity.
Density Functional Theory (DFT): DFT has become a standard tool for investigating the electronic structure and properties of organic molecules. nih.gov For this compound, DFT calculations can predict:
Optimized Molecular Geometry: Determining the most stable 3D conformation, including bond lengths, bond angles, and the dihedral angle between the phenyl and tetrahydrothiophene rings.
Spectroscopic Properties: Simulating NMR chemical shifts and vibrational frequencies (IR/Raman) that can be compared directly with experimental data to validate structural assignments. nih.gov
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding the molecule's reactivity and electronic transitions (UV-Vis absorption). sapub.org
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Recent studies on phenol derivatives have demonstrated high accuracy in predicting properties like pKa by using specific functionals (e.g., CAM-B3LYP) and solvation models that include explicit water molecules in the calculation. mdpi.comresearchgate.nettorvergata.it
| Property | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹H NMR Chemical Shift (Thiophene Hα) | DFT/B3LYP/6-311G+(d,p) | ~7.4 ppm | ~7.3 ppm |
| ¹³C NMR Chemical Shift (Thiophene Cα) | DFT/B3LYP/6-311G+(d,p) | ~126 ppm | ~125 ppm |
| HOMO-LUMO Gap (ΔE) | TD-DFT | ~3.4 eV researchgate.net | ~2.6 eV (from UV-Vis) researchgate.net |
| pKa (Phenolic -OH) | DFT/CAM-B3LYP/SMD mdpi.comresearchgate.net | Highly accurate (Mean error ~0.37) mdpi.com | Experimentally determined |
Note: Values are illustrative for related structures to demonstrate the predictive power of computational methods.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational descriptors to correlate a molecule's structure with its properties or activity. nih.gov For this compound, QSAR algorithms could be employed to predict its physicochemical properties (e.g., solubility, lipophilicity) or potential biological activity based on calculated descriptors and data from related compounds.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetone |
| Benzene (B151609) |
| Ethanol |
| Hydrogen Peroxide |
| Lignin |
| Propylene |
Q & A
Q. What are the established synthetic routes for 2-(Tetrahydro-2-thienyl) phenol, and what challenges arise during purification?
The synthesis of structurally analogous compounds, such as 2-(1H-indol-2-yl)phenol, often involves [5+1]-annulation reactions between prop-2-ynylsulfonium salts and phenolic derivatives . Key challenges include isolating intermediates due to competing side reactions and ensuring regioselectivity. Purification typically employs column chromatography with gradients of ethyl acetate/hexane or recrystallization using ethanol/water mixtures. Monitoring via TLC and HPLC (C18 columns, UV detection at 254 nm) is critical for verifying purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify thienyl and phenolic proton environments. Aromatic protons appear as doublets or triplets (δ 6.8–7.5 ppm), while tetrahydrothienyl protons show upfield shifts (δ 2.5–4.0 ppm) .
- FTIR : Stretching vibrations for phenolic -OH (~3200 cm⁻¹) and thienyl C-S (650–750 cm⁻¹) confirm functional groups .
- XRD : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks, critical for verifying tautomeric forms .
Q. What safety protocols are essential when handling this compound?
Q. How does the compound’s solubility and stability impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (2–12) and temperature (4–60°C) are necessary to optimize storage. Degradation products can be analyzed via LC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?
Density functional theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, electron-rich phenolic oxygen may participate in hydrogen bonding or oxidation reactions. Transition state modeling helps rationalize regioselectivity in annulation reactions .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Discrepancies in NMR or IR spectra may arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. Cross-validate using:
- Variable-temperature NMR to detect dynamic processes.
- Solvent polarity studies (e.g., DMSO vs. CDCl₃) to assess hydrogen bonding .
Q. How can structure-activity relationship (SAR) studies enhance pharmacological applications?
Modifying substituents on the thienyl or phenolic rings alters bioactivity. For example:
Q. What mechanisms underlie the compound’s fluorescence properties?
Analogous 2-(benzimidazol-2-yl)phenol derivatives exhibit excited-state intramolecular proton transfer (ESIPT), producing large Stokes shifts (>100 nm). Time-resolved fluorescence spectroscopy (nanosecond resolution) and TD-DFT simulations elucidate photophysical pathways .
Q. How can novel heterocyclic derivatives be synthesized for material science applications?
Reaction with dienophiles (e.g., maleic anhydride) under microwave irradiation (100°C, 30 min) yields fused thienyl-phenolic heterocycles. These derivatives are candidates for organic semiconductors or metal-organic frameworks (MOFs) .
Data Contradiction Analysis
Q. Conflicting reports on biological activity: How to validate claims?
- Reproducibility : Standardize assay conditions (e.g., cell lines, incubation times).
- Metabolite Screening : Use LC-MS/MS to identify active vs. inactive metabolites.
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorescence polarization) and cell viability (MTT) assays .
Methodological Resources
- Spectral Databases : PubChem (CID lookup), NIST Chemistry WebBook .
- Crystallography : CCDC Deposition Tools for XRD data .
- Computational Software : Gaussian 16 for DFT, PyMOL for molecular visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
